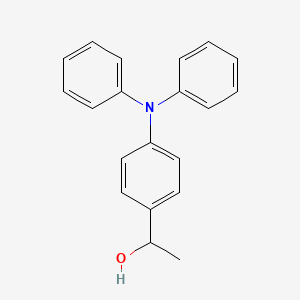![molecular formula C11H7ClN2O B13137071 2-Chloro-[3,4'-bipyridine]-4-carbaldehyde](/img/structure/B13137071.png)
2-Chloro-[3,4'-bipyridine]-4-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-[3,4’-bipyridine]-4-carbaldehyde is a heterocyclic organic compound that features a bipyridine structure with a chlorine atom at the 2-position and an aldehyde group at the 4-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-[3,4’-bipyridine]-4-carbaldehyde typically involves the coupling of pyridine derivatives. One common method is the homocoupling of 4-bromo-2,6-dimethylpyridine under mild conditions using a nickel catalyst (NiBr2(PPh3)2), tetraethylammonium iodide (Et4NI), and zinc powder . The reaction conditions are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
In an industrial setting, the production of 2-Chloro-[3,4’-bipyridine]-4-carbaldehyde may involve large-scale coupling reactions using advanced catalytic systems. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the high quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-[3,4’-bipyridine]-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atom at the 2-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous solution, CrO3 in acidic medium.
Reduction: NaBH4 in methanol, LiAlH4 in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine (TEA).
Major Products
Oxidation: 2-Chloro-[3,4’-bipyridine]-4-carboxylic acid.
Reduction: 2-Chloro-[3,4’-bipyridine]-4-methanol.
Substitution: Various substituted bipyridine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-Chloro-[3,4’-bipyridine]-4-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and coordination compounds.
Biology: It is used in the study of enzyme interactions and as a ligand in biochemical assays.
Industry: It is utilized in the production of advanced materials, including polymers and electronic devices.
Wirkmechanismus
The mechanism of action of 2-Chloro-[3,4’-bipyridine]-4-carbaldehyde involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to the inhibition of enzyme activity. Additionally, the bipyridine structure allows for coordination with metal ions, which can enhance its biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2’-Bipyridine: A widely used ligand in coordination chemistry with similar structural features but lacking the chlorine and aldehyde groups.
4,4’-Bipyridine: Another bipyridine isomer used in the synthesis of coordination compounds and materials.
2-Chloro-4,4’-bipyridine: Similar to 2-Chloro-[3,4’-bipyridine]-4-carbaldehyde but with the chlorine atom at a different position.
Uniqueness
The combination of these functional groups allows for versatile chemical modifications and the development of novel compounds with enhanced properties .
Eigenschaften
Molekularformel |
C11H7ClN2O |
|---|---|
Molekulargewicht |
218.64 g/mol |
IUPAC-Name |
2-chloro-3-pyridin-4-ylpyridine-4-carbaldehyde |
InChI |
InChI=1S/C11H7ClN2O/c12-11-10(8-1-4-13-5-2-8)9(7-15)3-6-14-11/h1-7H |
InChI-Schlüssel |
WWOKTWJULULDIO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN=CC=C1C2=C(C=CN=C2Cl)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



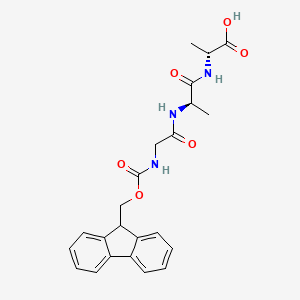

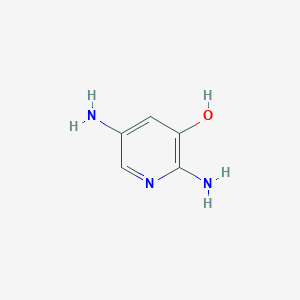

![N-[4-Anilino-6-(methylamino)-1,3,5-triazin-2-yl]-L-glutamic acid](/img/structure/B13137011.png)
![5,7-Dichloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B13137016.png)
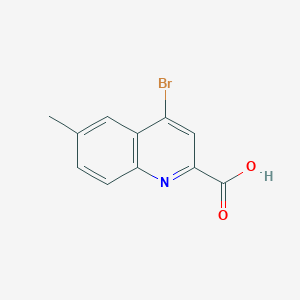
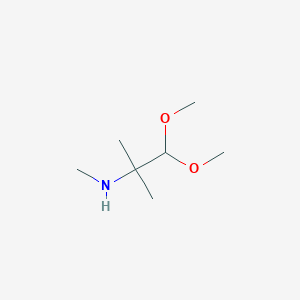
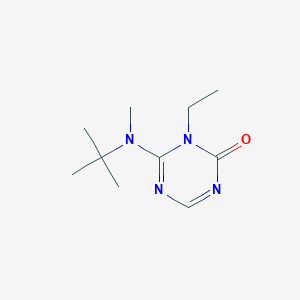
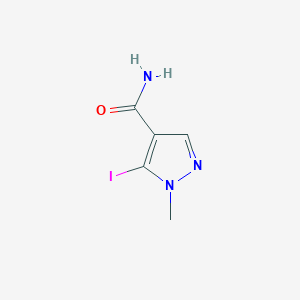
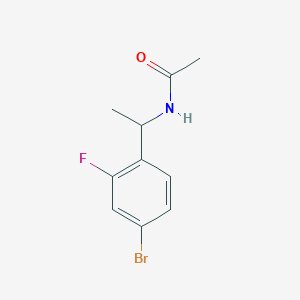
![2-[(5E)-5-[[20-[(Z)-[6-(dicyanomethylidene)-4-oxocyclopenta[c]thiophen-5-ylidene]methyl]-12,12,24,24-tetrakis(4-hexylphenyl)-5,9,17,21-tetrathiaheptacyclo[13.9.0.03,13.04,11.06,10.016,23.018,22]tetracosa-1(15),2,4(11),6(10),7,13,16(23),18(22),19-nonaen-8-yl]methylidene]-4-oxocyclopenta[c]thiophen-6-ylidene]propanedinitrile](/img/structure/B13137056.png)
